molecular formula C20H16ClNO4 B11291782 1-(3-chlorophenyl)-4-(4-methoxyphenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione

1-(3-chlorophenyl)-4-(4-methoxyphenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione

Cat. No.: B11291782
M. Wt: 369.8 g/mol
InChI Key: RSURGDTWZVZMOP-UHFFFAOYSA-N
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Description

1-(3-CHLOROPHENYL)-4-(4-METHOXYPHENYL)-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE is a synthetic organic compound that belongs to the class of furo[3,4-b]pyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-CHLOROPHENYL)-4-(4-METHOXYPHENYL)-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE typically involves multi-step organic reactions. One common method includes:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chlorophenyl and 4-methoxyphenyl derivatives.

    Reaction Steps:

    Reaction Conditions: These reactions often require specific catalysts, solvents, and temperature control to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Scale-Up: Optimization of reaction conditions for large-scale synthesis.

    Purification: Use of techniques such as crystallization, distillation, and chromatography to purify the final product.

    Quality Control: Ensuring the compound meets the required specifications for its intended use.

Chemical Reactions Analysis

Types of Reactions

1-(3-CHLOROPHENYL)-4-(4-METHOXYPHENYL)-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-CHLOROPHENYL)-4-(4-METHOXYPHENYL)-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It may influence various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Chlorophenyl)-4-(4-methoxyphenyl)-1H-pyrrole-2,5-dione
  • 1-(3-Chlorophenyl)-4-(4-methoxyphenyl)-1H-pyridine-2,5-dione

Uniqueness

1-(3-CHLOROPHENYL)-4-(4-METHOXYPHENYL)-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C20H16ClNO4

Molecular Weight

369.8 g/mol

IUPAC Name

1-(3-chlorophenyl)-4-(4-methoxyphenyl)-4,7-dihydro-3H-furo[3,4-b]pyridine-2,5-dione

InChI

InChI=1S/C20H16ClNO4/c1-25-15-7-5-12(6-8-15)16-10-18(23)22(14-4-2-3-13(21)9-14)17-11-26-20(24)19(16)17/h2-9,16H,10-11H2,1H3

InChI Key

RSURGDTWZVZMOP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=O)N(C3=C2C(=O)OC3)C4=CC(=CC=C4)Cl

Origin of Product

United States

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